molecular formula C9H4BrClN2 B2979270 3-Bromo-6-chloro-1H-indole-7-carbonitrile CAS No. 1388057-24-6

3-Bromo-6-chloro-1H-indole-7-carbonitrile

Cat. No.: B2979270
CAS No.: 1388057-24-6
M. Wt: 255.5
InChI Key: NBQBPRBCMGTMIB-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-1H-indole-7-carbonitrile is a heterocyclic organic compound with the molecular formula C9H4BrClN2. It is part of the indole family, which is known for its significant role in various biological and chemical processes. This compound is characterized by the presence of bromine, chlorine, and a nitrile group attached to the indole core, making it a versatile intermediate in organic synthesis.

Scientific Research Applications

3-Bromo-6-chloro-1H-indole-7-carbonitrile has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its role in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-chloro-1H-indole-7-carbonitrile typically involves the bromination and chlorination of indole derivatives. One common method includes the use of N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) as brominating and chlorinating agents, respectively. The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature. The nitrile group can be introduced via a Sandmeyer reaction, where the corresponding amine is converted to a diazonium salt, followed by treatment with copper(I) cyanide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloro-1H-indole-7-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The indole core can be oxidized or reduced under specific conditions, leading to the formation of different functionalized indole derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Coupling: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases (e.g., K2CO3) and solvents like toluene or ethanol.

Major Products Formed

    Substitution: Formation of substituted indole derivatives with various functional groups.

    Oxidation: Formation of indole-2,3-diones or other oxidized products.

    Reduction: Formation of reduced indole derivatives such as indolines.

    Coupling: Formation of biaryl or styryl indole derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1H-indole-7-carbonitrile
  • 6-Chloro-1H-indole-7-carbonitrile
  • 3-Bromo-6-chloro-1H-indole

Uniqueness

3-Bromo-6-chloro-1H-indole-7-carbonitrile is unique due to the simultaneous presence of bromine, chlorine, and a nitrile group on the indole core. This combination of substituents imparts distinct chemical reactivity and biological activity compared to other indole derivatives. The specific arrangement of these functional groups can influence its electronic properties, making it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

3-bromo-6-chloro-1H-indole-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClN2/c10-7-4-13-9-5(7)1-2-8(11)6(9)3-12/h1-2,4,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQBPRBCMGTMIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=CN2)Br)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1388057-24-6
Record name 3-bromo-6-chloro-1H-indole-7-carbonitrile
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